Cas no 72486-28-3 (6-(4-methoxyphenyl)pyridazine-3-thiol)

6-(4-Methoxyphenyl)pyridazine-3-thiol is a heterocyclic compound featuring a pyridazine core substituted with a 4-methoxyphenyl group at the 6-position and a thiol functional group at the 3-position. This structure imparts reactivity useful in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The thiol group enables facile derivatization via alkylation or oxidation, while the methoxyphenyl moiety may enhance lipophilicity and binding affinity in bioactive molecules. Its well-defined molecular framework makes it a valuable intermediate for constructing more complex heterocyclic systems. The compound is typically handled under inert conditions due to the sensitivity of the thiol group.
6-(4-methoxyphenyl)pyridazine-3-thiol structure
72486-28-3 structure
Product Name:6-(4-methoxyphenyl)pyridazine-3-thiol
CAS No:72486-28-3
MF:C11H10N2OS
MW:218.274900913239
CID:1755814
PubChem ID:14951966
Update Time:2025-06-12

6-(4-methoxyphenyl)pyridazine-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinethione, 6-(4-methoxyphenyl)-
    • 6-(4-methoxyphenyl)pyridazine-3-thiol
    • 72486-28-3
    • 3-(4-methoxyphenyl)-1H-pyridazine-6-thione
    • SCHEMBL10966477
    • AKOS022306388
    • CS-0367246
    • 6-(4-Methoxy-phenyl)-pyridazine-3-thiol
    • F1967-1031
    • Inchi: 1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-11(15)13-12-10/h2-7H,1H3,(H,13,15)
    • InChI Key: GNJXOVJIRSUMDA-UHFFFAOYSA-N
    • SMILES: S=C1C=CC(C2C=CC(=CC=2)OC)=NN1

Computed Properties

  • Exact Mass: 218.0515
  • Monoisotopic Mass: 218.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 65.7Ų

Experimental Properties

  • PSA: 33.62

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Additional information on 6-(4-methoxyphenyl)pyridazine-3-thiol

Introduction to 6-(4-Methoxyphenyl)pyridazine-3-thiol (CAS No. 72486-28-3)

6-(4-Methoxyphenyl)pyridazine-3-thiol, also known by its CAS number 72486-28-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a thiol group and a methoxyphenyl substituent imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.

The structure of 6-(4-Methoxyphenyl)pyridazine-3-thiol is characterized by a pyridazine ring with a thiol group at the 3-position and a 4-methoxyphenyl group at the 6-position. The thiol group is known for its reactivity and ability to form disulfide bonds, which can be crucial in biological systems. The methoxyphenyl substituent, on the other hand, contributes to the compound's lipophilicity and can influence its pharmacokinetic properties.

Recent studies have explored the potential of 6-(4-Methoxyphenyl)pyridazine-3-thiol in various therapeutic areas. One notable application is in the development of antioxidants. The thiol group in this compound can act as a reducing agent, scavenging free radicals and protecting cells from oxidative damage. This property makes it a promising candidate for treating oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.

In addition to its antioxidant properties, 6-(4-Methoxyphenyl)pyridazine-3-thiol has shown potential as an anti-inflammatory agent. Inflammatory responses are often associated with the production of reactive oxygen species (ROS), which can cause tissue damage. The ability of this compound to scavenge ROS and modulate inflammatory pathways suggests its potential use in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

The pharmacological profile of 6-(4-Methoxyphenyl)pyridazine-3-thiol has also been investigated in preclinical studies. Research has demonstrated that this compound exhibits good oral bioavailability and favorable pharmacokinetic properties, making it suitable for further development as a therapeutic agent. Moreover, its low toxicity profile in animal models supports its safety for use in clinical settings.

In the context of drug discovery, 6-(4-Methoxyphenyl)pyridazine-3-thiol serves as an important lead compound for structure-activity relationship (SAR) studies. By modifying the substituents on the pyridazine ring or the methoxyphenyl group, researchers can optimize the compound's biological activity and pharmacological properties. This approach has led to the identification of several analogs with enhanced potency and selectivity for specific therapeutic targets.

The synthetic route for 6-(4-Methoxyphenyl)pyridazine-3-thiol involves multiple steps, including the formation of the pyridazine ring and the introduction of the thiol and methoxyphenyl groups. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, facilitating its use in large-scale research and development projects.

In conclusion, 6-(4-Methoxyphenyl)pyridazine-3-thiol (CAS No. 72486-28-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable candidate for developing novel therapeutics targeting oxidative stress, inflammation, and other disease mechanisms. Ongoing research continues to uncover new applications and optimize its use in various medical fields.

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